molecular formula C13H18N4O2S B2850433 7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione CAS No. 303968-79-8

7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

Cat. No. B2850433
CAS RN: 303968-79-8
M. Wt: 294.37
InChI Key: JZIOEMOEPZBVEH-UHFFFAOYSA-N
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Description

The compound “7-Butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds found in many organisms. They are part of DNA, RNA, and ATP .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a purine core (a type of nitrogen-containing heterocycle), with various alkyl and alkenyl groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the various substituents. The purine core is aromatic and thus relatively stable, but the alkyl and alkenyl groups could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine core might confer some degree of polarity and the ability to participate in hydrogen bonding .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent

This compound has been identified as part of a collection of rare and unique chemicals provided to early discovery researchers . Its structural similarity to other purine dione derivatives suggests potential pharmacological activities. Purine derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, and anti-viral effects . This compound could serve as a lead molecule for the development of new therapeutic agents targeting these areas.

Biochemistry: Biotransformation and Chemopreventive Action

In biochemistry, derivatives of purine-2,6-dione have been studied for their metabolic stability, mutagenicity, antimutagenicity, and chemopreventive action . The compound could be investigated for similar properties, contributing to the understanding of its safety profile and potential as a chemopreventive agent.

Medicinal Chemistry: Drug Design and Synthesis

The compound’s purine core is a common feature in medicinal chemistry, where it serves as a basic structural unit in biologically active natural medicines and synthetic chemical materials . Research into this compound could focus on its role in the design and synthesis of new drugs, particularly those with benzofuran rings, which are associated with diverse pharmacological activities.

Organic Synthesis: Building Block for Complex Molecules

Given the compound’s unique structure, it could be used as a building block in organic synthesis to construct complex molecules. The synthesis of benzofuran derivatives, for example, involves novel methods that could potentially apply to this compound, allowing for the creation of polycyclic structures with significant biological activity .

Industrial Uses: Specialty Chemicals

While specific industrial applications for this compound are not directly cited, its inclusion in a collection of rare and unique chemicals suggests its potential use in the synthesis of specialty chemicals for research purposes . Its purine base could make it valuable in the production of high-value chemicals for various industrial applications.

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many purine derivatives have biological activity, often by mimicking the natural purines adenine and guanine .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological significance of purines, it’s possible that this compound could have interesting biological activity .

properties

IUPAC Name

7-butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h5H,2,4,6-8H2,1,3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIOEMOEPZBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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